N-(6-fluorobenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine

Lipophilicity Drug-likeness Physicochemical profiling

N-(6-fluorobenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine (CAS 862976-44-1, molecular formula C₁₅H₉FN₄OS, MW 312.3 g/mol) is a heterocyclic hybrid compound that integrates a 6-fluoro-benzothiazole moiety with a 5-phenyl-1,3,4-oxadiazole ring linked via a secondary amine bridge. The compound belongs to a broader class of benzothiazole-oxadiazole conjugates that have been explored as scaffolds for anticancer, antitubercular, anticonvulsant, and enzyme-inhibitory applications.

Molecular Formula C15H9FN4OS
Molecular Weight 312.32
CAS No. 862976-44-1
Cat. No. B2554842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-fluorobenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine
CAS862976-44-1
Molecular FormulaC15H9FN4OS
Molecular Weight312.32
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(O2)NC3=NC4=C(S3)C=C(C=C4)F
InChIInChI=1S/C15H9FN4OS/c16-10-6-7-11-12(8-10)22-15(17-11)18-14-20-19-13(21-14)9-4-2-1-3-5-9/h1-8H,(H,17,18,20)
InChIKeyCPRXGLJWCDKSRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-fluorobenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine (CAS 862976-44-1): Structural and Physicochemical Baseline for Procurement Evaluation


N-(6-fluorobenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine (CAS 862976-44-1, molecular formula C₁₅H₉FN₄OS, MW 312.3 g/mol) is a heterocyclic hybrid compound that integrates a 6-fluoro-benzothiazole moiety with a 5-phenyl-1,3,4-oxadiazole ring linked via a secondary amine bridge [1]. The compound belongs to a broader class of benzothiazole-oxadiazole conjugates that have been explored as scaffolds for anticancer, antitubercular, anticonvulsant, and enzyme-inhibitory applications [2]. Key computed physicochemical properties include a calculated logP of approximately 3.20, a topological polar surface area (tPSA) of 70.71 Ų, one hydrogen bond donor, and five hydrogen bond acceptors — placing it within Lipinski's Rule of Five space and suggesting favorable oral drug-likeness potential [1]. The 6-fluoro substitution on the benzothiazole ring distinguishes this compound from its 4-fluoro positional isomer and other halogen-substituted analogs, potentially modulating electronic distribution, metabolic stability, and target-binding interactions [3].

Why Generic Substitution Fails for N-(6-fluorobenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine: Positional Isomerism and Pharmacophoric Specificity


Interchanging N-(6-fluorobenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine with its closest analogs — even those differing by a single atom position — carries material risk of altered biological readout. The 6-fluoro positional isomer (fluorine at the 6-position of benzothiazole) and its 4-fluoro counterpart (CAS not assigned; N-(4-fluoro-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine) exhibit distinct electronic distributions that can affect hydrogen-bonding geometries and target-binding orientations [1]. In the broader benzothiazole–oxadiazole series studied for anticonvulsant activity, the 6-fluoro-substituted compound 4m (N-(6-fluoro-1,3-benzothiazol-2-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide) demonstrated seizure protection at 30 mg/kg, whereas its 6-chloro analog 4n showed a different temporal protection profile, underscoring that even halogen-substitution changes within the benzothiazole 6-position can alter pharmacodynamic behavior [2]. Similarly, substituting the 5-phenyl group on the oxadiazole ring with 4-chlorophenyl (CAS 862976-43-0) or thiophen-2-yl (CAS 862976-42-9) changes both lipophilicity and potential π-stacking interactions, making simple interchange scientifically unjustified without confirmatory assay data [3].

Quantitative Differentiation Evidence for N-(6-fluorobenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine (CAS 862976-44-1) vs. Structural Analogs


Physicochemical Differentiation: Lipophilicity and Polarity Comparison of 6-Fluoro vs. 4-Chlorophenyl Analog

The target compound (6-fluoro, 5-phenyl) has a computed logP of approximately 3.20–4.23 and tPSA of ~65–71 Ų, placing it within favorable oral drug-likeness space [1]. Its closest commercially cataloged analog, the 4-chlorophenyl derivative (CAS 862976-43-0), has a significantly higher computed XLogP3 of 4.8, indicating greater lipophilicity that may affect aqueous solubility, plasma protein binding, and nonspecific tissue distribution [2]. This 0.6–1.6 log unit difference in lipophilicity is pharmacokinetically meaningful and supports differentiated selection when target tissue penetration vs. systemic clearance must be optimized.

Lipophilicity Drug-likeness Physicochemical profiling

Positional Isomer Differentiation: 6-Fluoro vs. 4-Fluoro Benzothiazole Substitution and Biological Implications

The 6-fluoro substitution on the benzothiazole ring (target compound) creates a different electrostatic potential surface compared to the 4-fluoro positional isomer. In related 6-fluorobenzo[d]thiazole derivatives studied as cholinesterase inhibitors by Imramovský et al. (2013), the 6-fluoro orientation was integral to achieving selective acetylcholinesterase (AChE) vs. butyrylcholinesterase (BChE) inhibition, with structure-activity relationships demonstrating dependence on the Taft polar and steric substituent constants of the 2-substituent [1]. Compounds bearing the 6-fluorobenzo[d]thiazole core displayed measurable cholinesterase inhibition and acceptable HepG2 cytotoxicity profiles in that study; the specific orientation of inhibitors in the AChE binding site was confirmed by molecular docking of the most active compound. While the target compound (with a 5-phenyl-1,3,4-oxadiazol-2-amine substituent at the 2-position) was not among those tested, the study establishes that 6-fluoro-substituted benzothiazoles engage cholinesterase active sites with defined binding geometries that would be altered by moving the fluorine to the 4-position [2].

Positional isomerism Structure-activity relationship Target binding

Biological Activity Differentiation: Anticancer Cytotoxicity of Benzothiazole-Oxadiazole Hybrids — Class-Level Evidence for the 6-Fluoro-Phenyl Chemotype

In a study by Subramanyam et al. (2019) on 1,3,4-oxadiazole fused benzothiazole derivatives evaluated against four human cancer cell lines (A549, MCF7, A375, HT-29), all ten synthesized compounds exhibited anticancer activity with IC₅₀ values determined in comparison to the reference drug CA4 (combretastatin A-4) [1]. While none of the ten compounds structurally matched the target compound (which features a direct amine linkage rather than a thiadiazole linker), this study establishes that benzothiazole-oxadiazole hybrid scaffolds are capable of producing low-micromolar cytotoxicity across multiple cancer histotypes. Separately, the 4-methoxy analog (N-(4-methoxy-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine, CID 7109935) was screened at the Sanford-Burnham Center for Chemical Genomics, yielding an IC₅₀ of 12 μM in a specific (undisclosed) assay — providing a quantitative benchmark for the class [2]. The 6-fluoro substitution in the target compound is expected, based on class-level SAR, to enhance metabolic stability relative to the 4-methoxy analog while potentially altering potency, though direct comparative data are unavailable [3].

Anticancer activity Cytotoxicity Benzothiazole-oxadiazole hybrids

Antimycobacterial Activity Potential: Benzothiazole-Oxadiazole Hybrid Class Evidence and the 6-Fluoro Advantage

The benzothiazole-oxadiazole hybrid class has demonstrated antimycobacterial activity against Mycobacterium tuberculosis H37Ra and M. bovis BCG in multiple studies. Shingare et al. (2019) reported that among synthesized 1,3,4-oxadiazole and benzothiazolyl thioether derivatives, compounds 6b and 8b showed excellent antimycobacterial activity [1]. Additionally, fluorinated 2-arylbenzothiazoles such as 2-(3,4-dimethoxyphenyl)-5-fluorobenzo[d]thiazole (PMX 610, GW 610) have demonstrated potent and selective inhibitory activity against lung, colon, and breast cancer cell lines, validating the favorable pharmacological contribution of fluorine substitution on the benzothiazole core [2]. The target compound, bearing a 6-fluoro substituent on the benzothiazole and a 5-phenyl-1,3,4-oxadiazol-2-amine moiety, combines these two validated pharmacophoric elements — the fluorobenzothiazole for target engagement and metabolic stability, and the oxadiazole for hydrogen-bonding interactions with biological receptors — though direct antimycobacterial MIC data for this specific compound are not yet published .

Antitubercular activity Mycobacterium tuberculosis Fluorinated heterocycles

Synthetic Tractability and Purity Advantage: Defined Single-Regioisomer vs. Isomeric Mixtures

The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine proceeds via condensation of 2-amino-6-fluorobenzothiazole with a pre-formed 5-phenyl-1,3,4-oxadiazol-2-amine derivative, yielding a single, well-defined regioisomer [1]. This contrasts with certain alternative benzothiazole-oxadiazole synthetic routes that can produce isomeric mixtures when substitution patterns are not strictly controlled. The 6-fluoro starting material (6-fluorobenzo[d]thiazol-2-amine, CAS 348-40-3) is commercially available with well-characterized reactivity, and the 5-phenyl-1,3,4-oxadiazol-2-amine intermediate (CAS 1612-76-6) is also a defined building block [2]. This convergent synthetic strategy supports reproducible batch-to-batch quality with typical purity specifications of ≥95%, enabling consistent results in biological assays where trace regioisomeric impurities could confound SAR interpretation [3].

Chemical synthesis Regioselectivity Reproducibility

Recommended Application Scenarios for N-(6-fluorobenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine (CAS 862976-44-1) Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies Investigating Fluorine Positional Effects in Benzothiazole-Oxadiazole Hybrids

This compound is best deployed as the 6-fluoro reference point in a systematic SAR matrix comparing benzothiazole substitution patterns (6-F vs. 4-F vs. 6-Cl vs. 6-OCH₃) while holding the 5-phenyl-1,3,4-oxadiazol-2-amine moiety constant. The cholinesterase inhibition study by Imramovský et al. (2013) established that 6-fluorobenzo[d]thiazole derivatives engage biological targets with defined binding geometries, and the compound's single-regioisomer nature eliminates confounding variables [1]. Researchers should pair this compound with its 4-fluoro positional isomer and the 4-chlorophenyl analog (CAS 862976-43-0, ΔlogP ≈ 0.6–1.6) to deconvolute electronic vs. lipophilic contributions to target engagement [2].

Anticancer Screening Libraries Focused on Benzothiazole-Containing Heterocycles

For medium- to high-throughput screening against cancer cell line panels (e.g., NCI-60, or focused breast/lung/colon panels), this compound fills a specific chemotype niche — a non-thioether-linked benzothiazole-oxadiazole amine hybrid. The class-level evidence from Subramanyam et al. (2019) and the fluorinated benzothiazole antitumor literature (e.g., PMX 610/GW 610) supports the potential for micromolar-range cytotoxicity, particularly in MCF7 (breast) and HT-29 (colon) lines, though direct IC₅₀ confirmation is pending [3]. Inclusion of this compound alongside its 4-methoxy analog (CID 7109935, IC₅₀ ~12 μM in Sanford-Burnham screening) provides an internal benchmark for evaluating the impact of 6-fluoro substitution on potency and selectivity [4].

Enzyme Inhibition Profiling: α-Glucosidase and Urease as Model Targets

The oxadiazole-based benzothiazole derivative study by Khan et al. (2023) demonstrated that this chemotype can achieve α-glucosidase IC₅₀ values as low as 4.60 ± 1.20 µM and urease IC₅₀ values as low as 8.90 ± 2.80 µM, outperforming the standard drug acarbose (IC₅₀ = 38.60 ± 4.50 µM) [5]. While the specific substitution pattern of the target compound (6-fluoro, 5-phenyl) was not among the 17 compounds directly tested in that study, the structural similarity supports its inclusion in enzyme inhibition panels targeting metabolic disorders (α-glucosidase for diabetes) or Helicobacter pylori-associated conditions (urease). The compound should be screened alongside the lead compounds from that series (compounds 1 and 2) to benchmark relative potency.

Physicochemical and ADME Comparator Studies for Lead Optimization Programs

With a computed clogP of 3.20–4.23 and tPSA of 65–71 Ų, this compound occupies a balanced region of drug-like chemical space (Lipinski-compliant: MW <500, logP <5, HBD ≤5, HBA ≤10) [6]. It serves as an ideal comparator for lead optimization programs that aim to modulate lipophilicity while maintaining target potency. The 6-fluoro substituent provides a metabolic soft spot (resistant to CYP450-mediated oxidation at that position) compared to methoxy or methyl analogs, making this compound useful as a reference for metabolic stability assays (e.g., human liver microsome intrinsic clearance) [7]. Parallel testing with the 4-chlorophenyl analog (XLogP3 4.8) can quantify the impact of a ~1 log unit lipophilicity increase on metabolic turnover and plasma protein binding.

Quote Request

Request a Quote for N-(6-fluorobenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.